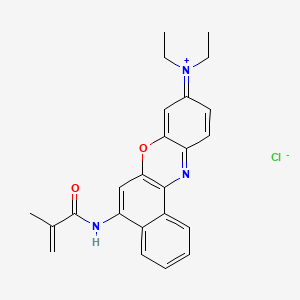
Nile Blue Methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nile Blue Methacrylamide is a fluorescent dye derivative of Nile Blue, known for its applications in bioimaging and pH sensing. This compound is particularly valued for its ability to emit in the far-red to near-infrared spectrum, making it useful for various biological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nile Blue Methacrylamide is synthesized through a series of chemical reactions involving Nile Blue and methacrylamide. The process typically involves the following steps:
Nitration and Reduction: Nile Blue is nitrated and then reduced to form an intermediate compound.
Methacrylation: The intermediate is then reacted with methacrylic acid or its derivatives under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Nile Blue Methacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties.
Reduction: Reduction reactions can modify the dye’s electronic structure, affecting its emission spectrum.
Substitution: Substitution reactions can introduce different functional groups, enhancing the dye’s properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence and chemical properties .
Scientific Research Applications
Nile Blue Methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a pH sensor in medical diagnostics.
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
Nile Blue Methacrylamide exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light in the far-red to near-infrared spectrum. This fluorescence is influenced by the compound’s environment, such as pH levels, making it useful for sensing applications. The molecular targets and pathways involved include interactions with cellular structures and biomolecules, allowing for precise imaging and diagnostics .
Comparison with Similar Compounds
Nile Blue: The parent compound, known for its blue fluorescence.
Nile Red: Another derivative with different fluorescence properties.
Methylene Blue: A related dye with applications in medicine and biology.
Uniqueness: Nile Blue Methacrylamide is unique due to its methacrylamide group, which enhances its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term imaging and precise pH sensing .
Properties
Molecular Formula |
C24H24ClN3O2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H |
InChI Key |
PPEXHWSVWLFAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















